molecular formula C8H16N6O3 B1666261 1,11-Diazido-3,6,9-trioxaundecane CAS No. 101187-39-7

1,11-Diazido-3,6,9-trioxaundecane

Cat. No. B1666261
M. Wt: 244.25 g/mol
InChI Key: SFMMXKLNFMIUCH-UHFFFAOYSA-N
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Description

1,11-Diazido-3,6,9-trioxaundecane is an oligoether compound derived from poly (ethylene glycol) useful in the preparation of hydrophilic spacers for tethering and cross-linking molecules . It is also used as a linker in biomolecules .


Synthesis Analysis

Azide functional groups in 1,11-Diazido-3,6,9-trioxaundecane react via a copper-catalyzed or strain-promoted 1,3-dipolar cycloaddition click reaction with terminal alkynes and cyclooctyne derivatives to yield a stable triazole linkage .


Molecular Structure Analysis

The molecular formula of 1,11-Diazido-3,6,9-trioxaundecane is C8H16N6O3 . The SMILES string representation is [N-]= [N+]=NCCOCCOCCOCCN= [N+]= [N-] .


Chemical Reactions Analysis

The azide functional groups in 1,11-Diazido-3,6,9-trioxaundecane react via a copper-catalyzed or strain-promoted 1,3-dipolar cycloaddition click reaction with terminal alkynes and cyclooctyne derivatives to yield a stable triazole linkage .


Physical And Chemical Properties Analysis

1,11-Diazido-3,6,9-trioxaundecane is a liquid at room temperature. It has a refractive index of 1.470, a boiling point of 163-196 °C at 760 mmHg, and a density of 1.170 g/mL at 25 °C .

Scientific Research Applications

  • Oligonucleotide Synthesis:

    • 1,11-Diazido-3,6,9-trioxaundecane derivatives have been used in oligonucleotide synthesis. For example, 3,6,9-Trioxaundecane-1,11-diisocyanate, synthesized from tetraethylene glycol, was used to create a solid support suitable for oligoribonucleotide synthesis. This spacer was shown to compare well with hexamethylene diamine in the yield of the full-length oligoribonucleotide product (Gunzenhauser, Biała, & Strazewski, 1998).
  • Synthesis of Diazacrown Ethers:

    • Diazido-3,6,9-trioxaundecane derivatives have been involved in the synthesis of diazacrown ethers. These compounds, obtained through reactions involving 1,11-dichloro-3,6,9-trioxaundecane, are used to form complexes with alkali metals, which have been structurally characterized and compared to other ethers and cryptates (Kılıç, Yıldız, Hökelek, & Erdoǧan, 1998).
  • DNA Nanostructure Decoration:

    • Diazido derivatives of 1,11-Diazido-3,6,9-trioxaundecane have been used to intercalate into DNA and subsequently undergo functionalization via click chemistry. This process forms 1D nanostructures with properties such as redox activity and fluorescence, highlighting its potential in creating DNA-based nanostructures (Hafshejani, Watson, Tuite, & Pike, 2015).
  • Synthesis of Macrocyclic Compounds:

    • The compound has been used in the synthesis of macrocycles containing quinone units, highlighting its utility in complex organic synthesis. These macrocycles have been analyzed using various spectroscopic techniques to determine their structure (Hall, Speers, Nyburg, & Parkins, 1989).
  • Development of Functional Materials:

    • Diazido-3,6,9-trioxaundecane derivatives have been explored in the fabrication of functional materials like polymeric films for energy storage and sensing applications. For instance, studies on poly(1,11-bis(1,1-pyrrole)-3,6,9-trioxaundecane) film electrodes revealed potential in energy storage and Ag+ ion detection (Cihaner & Önal, 2008).
  • Photochromic Behavior Studies:

    • Research has been conducted on the effect of alkali metal ions on the photochromic behavior of compounds incorporating 1,11-Diazido-3,6,9-trioxaundecane. These studies contribute to the understanding of photochromic properties and their regulation, which can have applications in material science and photophysics (Kuwabara & Yabuzaki, 2003).
  • Extraction of Rare Earth Elements:

    • Functionalized ionic liquids derived from 1,11-Diazido-3,6,9-trioxaundecane have been used in the extraction of rare earth elements. This research is significant for understanding the recovery of rare earth elements, which are critical in various high-tech industries (Turanov et al., 2016).
  • Energetic Properties of Diazido Compounds:

    • Studies on the synthesis, characterization, and energetic properties of diazido heteroaromatic high-nitrogen C-N compounds have been conducted. These research efforts contribute to the field of materials science, particularly in the development of new energetic materials (Huynh et al., 2005).

Safety And Hazards

1,11-Diazido-3,6,9-trioxaundecane is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use personal protective equipment and ensure adequate ventilation when handling this chemical .

Future Directions

1,11-Diazido-3,6,9-trioxaundecane is a useful linker for biomolecules and has potential applications in the field of bioconjugation . It can be used to synthesize 1,11-bis[4-(pyren-1-ylmethoxymethyl)-1H-1,2,3-triazole-1-yl]-3,6,9-trioxaundecane, a fluorogenic chemosensor that can selectively detect Hg 2+ and Ag + ions in aqueous methanol solution .

properties

IUPAC Name

1-azido-2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N6O3/c9-13-11-1-3-15-5-7-17-8-6-16-4-2-12-14-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMMXKLNFMIUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10400052
Record name 1,11-DIAZIDO-3,6,9-TRIOXAUNDECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,11-Diazido-3,6,9-trioxaundecane

CAS RN

101187-39-7
Record name 1,11-DIAZIDO-3,6,9-TRIOXAUNDECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10400052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,11-Diazido-3,6,9-trioxaundecane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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